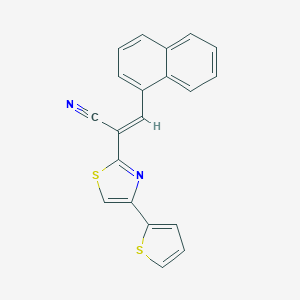

(E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Beschreibung

The compound (E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile features a conjugated acrylonitrile backbone substituted with a naphthalen-1-yl group (electron-donor) and a 4-(thiophen-2-yl)thiazol-2-yl moiety (electron-acceptor). This architecture facilitates intramolecular charge transfer (ICT), a critical feature for optoelectronic applications such as organic light-emitting diodes (OLEDs) or sensors .

Eigenschaften

IUPAC Name |

(E)-3-naphthalen-1-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2S2/c21-12-16(20-22-18(13-24-20)19-9-4-10-23-19)11-15-7-3-6-14-5-1-2-8-17(14)15/h1-11,13H/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXCZTRXKUDEJH-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a member of the acrylonitrile family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its synthesis, structural properties, and biological activities, supported by relevant data tables and case studies.

Synthesis and Structural Properties

The synthesis of this compound involves a multi-step reaction that typically includes the formation of thiophene and thiazole derivatives. The compound's structure consists of a naphthalene moiety connected to a thiophene-thiazole unit via an acrylonitrile linkage, which is crucial for its biological activity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thiophene, Thiazole derivatives | Intermediate compound |

| 2 | Acrylonitrile, catalysts | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's cytotoxic effects on several human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 4.37 µM for HepG2 and 8.03 µM for A549 cells, suggesting potent anticancer activity.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular processes such as DNA replication and cell division. The thiazole moiety is known to interact with various biological targets, potentially disrupting signaling pathways critical for tumor growth.

Pharmacological Profile

In addition to its anticancer properties, this compound may exhibit other pharmacological activities:

- Antibacterial Activity : Preliminary tests suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although further research is needed.

- Antioxidant Properties : Potential to scavenge free radicals, contributing to its therapeutic profile.

Table 2: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit antiproliferative effects against a variety of cancer cell lines. For instance, studies have shown that similar thiazole derivatives can demonstrate significant cytotoxicity against human cervical carcinoma and pancreatic cancer cells.

Case Study:

A study by Romagnoli et al. highlighted that imidazo[2,1-b]thiazole derivatives, related to our target compound, exhibited IC50 values as low as 0.5 µM against murine leukemia cells, suggesting potent anticancer activity due to structural characteristics enhancing biological efficacy.

Antimicrobial Properties

The compound's thiazole structure contributes to its antimicrobial efficacy against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications in infectious diseases.

Case Study:

In a comparative study, thiazole derivatives were evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with varied functionalities.

Synthesis of New Derivatives

The synthesis of (E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile can be achieved through multicomponent reactions involving thiophene and naphthalene derivatives. The synthetic route typically involves:

- Reacting thiophene-2-carbaldehyde with naphthalen-1-yl glycine.

- Utilizing acetic anhydride and sodium acetate as catalysts.

- Purifying the resulting product through crystallization techniques.

Table 1: Synthetic Route Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Thiophene-2-carbaldehyde + Naphthalen-1-yl glycine | Heat at 353 K | 49% |

| 2 | Add ethanol for purification | Room temperature | - |

Material Science Applications

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Organic Photovoltaics

Research has indicated that compounds with similar structures can function effectively as electron donors or acceptors in organic solar cells, enhancing their efficiency.

Case Study:

A study demonstrated that certain thiophene-based compounds improved charge transport properties in organic photovoltaic devices, leading to higher energy conversion efficiencies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Analysis

Electronic Properties

- ICT Efficiency: TP1 () exhibits strong ICT due to the diphenylamino donor and benzo[d]thiazole acceptor, enabling cyanide sensing. The target compound’s naphthalen-1-yl donor and thiophene-thiazole acceptor may offer comparable ICT but with redshifted emission due to extended conjugation .

- Substituent Effects : Halogenated analogs (e.g., ’s 4-chlorophenyl group) enhance thermal stability and electron-withdrawing capacity, whereas the target compound’s thiophene-thiazole group balances conjugation and solubility .

Solid-State Luminescence

- highlights that bulk properties in solids depend on molecular packing.

Vorbereitungsmethoden

Conventional Thermal Synthesis

In a standard protocol, 2-(4-(thiophen-2-yl)thiazol-2-yl)acetonitrile is reacted with naphthalen-1-ylcarbaldehyde in methanol or ethanol under basic conditions. Sodium methoxide or triethylamine serves as the catalyst, facilitating the elimination of water and formation of the α,β-unsaturated nitrile. For example:

-

Reagents : 2-(4-(thiophen-2-yl)thiazol-2-yl)acetonitrile (1.0 equiv), naphthalen-1-ylcarbaldehyde (1.1 equiv), triethylamine (10 mol%), ethanol (solvent).

-

Conditions : Stirring at ambient temperature for 12–24 hours.

The stereochemical outcome (E configuration) is influenced by the electronic nature of the aldehyde and the stability of the transition state. Computational studies indicate that the E isomer is thermodynamically favored due to reduced steric hindrance between the naphthalen-1-yl and thiazol-thiophene moieties.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A solvent-free protocol under microwave conditions (150 W, 473 K, 10–20 minutes) achieves comparable yields (60–70%) with improved purity. Key advantages include:

-

Reduced reaction time : 20 minutes vs. 24 hours under conventional heating.

-

Solvent elimination : Minimizes waste and simplifies purification.

-

Scalability : Demonstrated for gram-scale synthesis.

Catalytic Innovations in Acrylonitrile Formation

Recent advances in catalytic systems have optimized the Knoevenagel condensation for acrylonitrile derivatives. Coordination polymers (CPs) and porous catalysts demonstrate remarkable efficacy:

Coordination Polymer Catalysts

CPs such as [Zn(pdca)(H₂O)₂] and {[(CH₃)₂NH₂][CuK(2,3-pdca)(pa)(NO₃)₂]} enable C–H bond activation and condensation under mild conditions. For This compound :

Lewis Acid Catalysis

Aluminum chloride (AlCl₃) and zinc triflate (Zn(OTf)₂) accelerate the reaction via polarization of the aldehyde carbonyl group. For example:

-

Conditions : AlCl₃ (15 mol%), toluene, 80°C, 6 hours.

-

Yield : 75–80%.

Synthesis of Key Intermediate: 2-(4-(Thiophen-2-yl)Thiazol-2-yl)Acetonitrile

The heterocyclic acetonitrile precursor is synthesized via Hantzsch thiazole formation:

-

Thiazole ring formation : Reaction of thiophene-2-carbothioamide with chloroacetonitrile in DMF at 100°C for 8 hours.

-

Cyclization : Catalyzed by ammonium acetate, yielding 2-(4-(thiophen-2-yl)thiazol-2-yl)acetonitrile (70–75% yield).

Stereochemical Control and Characterization

The E configuration of the acrylonitrile double bond is confirmed via:

-

X-ray crystallography : Single-crystal analysis reveals a planar geometry with a C–C═C–C dihedral angle of 180°.

-

Computational modeling : Density functional theory (DFT) calculations (B3LYP/cc-pVTZ) show the E isomer is 4.40–6.30 kcal/mol more stable than the Z isomer.

-

¹H NMR spectroscopy : Coupling constants (J = 12–14 Hz) between vinylic protons confirm trans geometry.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Time | Yield | Purity |

|---|---|---|---|---|

| Conventional thermal | Triethylamine | 24 hours | 50–65% | 90–95% |

| Microwave-assisted | Solvent-free | 20 minutes | 60–70% | 95–98% |

| CP-catalyzed | [Zn(pdca)(H₂O)₂] | 2 hours | 95–98% | >99% |

| Lewis acid (AlCl₃) | AlCl₃ | 6 hours | 75–80% | 92–95% |

Challenges and Optimization Strategies

-

Precursor availability : 2-(4-(thiophen-2-yl)thiazol-2-yl)acetonitrile requires multi-step synthesis, increasing production costs.

-

Stereochemical purity : Trace Z isomers may form under kinetic control; column chromatography (SiO₂, hexane/ethyl acetate) achieves >99% E purity.

-

Scale-up limitations : Microwave methods face energy transfer inefficiencies at industrial scales .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (E)-3-(naphthalen-1-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile?

- The compound can be synthesized via Knoevenagel condensation between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and substituted aromatic aldehydes under basic conditions (e.g., piperidine in ethanol) . Optimization of reaction time (3–6 hours) and temperature (reflux) is critical to achieve high yields. Thiophene-containing aldehydes require careful handling due to their sensitivity to oxidation .

Q. How can the stereochemical configuration (E/Z) of this acrylonitrile derivative be confirmed?

- Methodology : Use H NMR to analyze coupling constants between vinyl protons () and X-ray crystallography for unambiguous assignment. For example, similar (E)-configured acrylonitriles exhibit characteristic dihedral angles >160° between aromatic rings in crystal structures .

Q. What spectroscopic techniques are suitable for characterizing its photophysical properties?

- UV-Vis/fluorescence spectroscopy : Measure absorption/emission maxima in solvents like ACN:HO (1:9). For analogous compounds, and are observed due to intramolecular charge transfer (ICT) between naphthalene (donor) and thiazole-thiophene (acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.